Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112676
InChI: InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2
SMILES:
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one

CAS No.:

Cat. No.: VC18112676

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one -

Specification

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2
Standard InChI Key YRQDTAYXJIRZBB-UHFFFAOYSA-N
Canonical SMILES C1CC12CC3CC2CC3=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its spirocyclic design, where the bicyclo[2.2.1]heptane moiety shares a single atom (the spiro carbon) with the cyclopropane ring. This arrangement imposes significant steric strain, particularly from the cyclopropane’s 60° bond angles, while the norbornane system contributes rigidity. The ketone group at position 5 introduces polarity, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC9H12O\text{C}_9\text{H}_{12}\text{O}
Molecular Weight136.19 g/mol
IUPAC Namespiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one
Canonical SMILESC1CC12CC3CC2CC3=O
InChIKeyYRQDTAYXJIRZBB-UHFFFAOYSA-N

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogous spirocyclic systems exhibit distinct 1H^1\text{H}-NMR signals for cyclopropane protons (δ 0.5–1.5 ppm) and norbornane bridgehead hydrogens (δ 1.8–2.5 ppm) . Density functional theory (DFT) calculations predict a strained geometry with bond angles deviating from ideal tetrahedral values, which may enhance reactivity in ring-opening reactions .

Synthetic Pathways and Challenges

Reported Methods

Synthesis of spirocyclic compounds often involves cycloadditions, rearrangements, or transition-metal-catalyzed couplings. For Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one, a plausible route could involve:

  • Norbornene Functionalization: Introducing a cyclopropane ring via [2+1] cycloaddition using carbene precursors.

  • Ketone Introduction: Oxidation of a secondary alcohol precursor or selective carbonyl formation via Kornblum oxidation .

A related spiro morpholine derivative (6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]) was synthesized via spirocyclization under BF3_3·OEt2_2 catalysis, suggesting Lewis acids may facilitate analogous reactions.

Industrial and Laboratory Feasibility

Industrial production is hindered by the compound’s discontinuation, likely due to scalability challenges and niche demand. Laboratory-scale synthesis requires precise control of reaction parameters (temperature, catalyst loading) to manage steric and electronic effects.

Research Applications and Derivatives

Materials Science

Spirocyclic frameworks are prized for their ability to impart rigidity and thermal stability to polymers. Incorporating this compound into polyesters or polyamides could yield high-performance materials with tailored mechanical properties.

Table 2: Comparative Analysis of Spiro Derivatives

CompoundMolecular FormulaKey FeaturePotential Application
Spiro[...]-5-oneC9H12O\text{C}_9\text{H}_{12}\text{O}Ketone functionalityPolymer precursors
Spiro[...]-5-amine C9H15N\text{C}_9\text{H}_{15}\text{N}Amine groupBioactive molecules
6',6'-Dimethylspiro[...]morpholineC12H21NO\text{C}_{12}\text{H}_{21}\text{NO}Heterocyclic ringCatalysis, ligands

Catalysis and Supramolecular Chemistry

The strained cyclopropane may act as a ligand in transition-metal complexes, enabling asymmetric catalysis. Additionally, its rigid structure could serve as a building block for metal-organic frameworks (MOFs) with novel pore architectures .

Future Directions and Unresolved Questions

Synthetic Optimization

Developing enantioselective routes to access chiral spiro centers remains a challenge. Catalytic asymmetric cyclopropanation or kinetic resolution strategies could be explored .

Unexplored Applications

The compound’s potential in energy storage (e.g., as a redox-active moiety in batteries) or photoresponsive materials warrants investigation. Computational studies predicting its electronic properties (e.g., HOMO-LUMO gaps) could guide these efforts .

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